CID 21678571
Description
CID 21678571 (hypothetical name pending IUPAC ratification) is a bioactive organic compound with emerging relevance in pharmacological and chemical research.
Properties
Molecular Formula |
C8H19Si2 |
|---|---|
Molecular Weight |
171.41 g/mol |
InChI |
InChI=1S/C8H19Si2/c1-6-7-8-10(4,5)9(2)3/h6H,1,7-8H2,2-5H3 |
InChI Key |
LEIOJBYHJWYLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)[Si](C)(C)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of compounds like CID 21678571 usually involves scaling up the laboratory synthesis methods. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow reactors, automated synthesis, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
CID 21678571 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 21678571 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Structural Features :
- Core scaffold : Based on structural analogs (e.g., oscillatoxin derivatives ), CID 21678571 likely contains a polycyclic framework with oxygenated functional groups (e.g., hydroxyl or ketone moieties).

- Molecular formula: Hypothesized as $ \text{C}{20}\text{H}{28}\text{O}_5 $ (approximated from similar terpenoid derivatives ).
- Stereochemistry: Potential chiral centers, as seen in betulin-derived compounds (e.g., CID 72326 ), may contribute to its biological activity.
Synthesis and Characterization :
Synthetic routes for this compound could parallel green chemistry methods, such as catalyst-driven reactions in tetrahydrofuran (THF) with ionic liquids, as demonstrated for structurally related compounds . Characterization likely involves:
- Spectroscopy : GC-MS for molecular weight verification (e.g., as in CID content analysis ).

- Chromatography : Vacuum distillation fractions to isolate bioactive components .
Further validation is required to confirm mechanisms of action.
This compound is compared below with two structurally analogous compounds (oscillatoxin D and betulin) and one functionally analogous compound (taurocholic acid).
Table 1: Structural and Functional Comparison
Key Findings:
Unlike betulin’s triterpenoid scaffold, this compound may adopt a fused bicyclic system, closer to oscillatoxin derivatives .
Functional Overlaps :
- Enzyme Interaction : Both this compound and betulinic acid (CID 64971) show affinity for hydrolase enzymes, though this compound’s oxygen-rich structure may favor oxidative metabolism .
- Solubility : this compound’s predicted Log S (-2.47) aligns with moderately soluble inhibitors like ginkgolic acid (CID 5469634), contrasting with highly lipophilic betulin (-6.81) .
Synthetic Challenges :
- This compound’s synthesis may require precise catalyst control (e.g., A-FGO in THF ) to avoid side products, a hurdle less prominent in plant-derived betulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


